N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide
Overview
Description
N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide, also known as MBF, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in fields such as pharmacology and neuroscience.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide is not fully understood, but it is thought to act by modulating the activity of ion channels and receptors in the nervous system. Specifically, it has been shown to enhance the release of neurotransmitters such as glutamate and GABA, and to inhibit the activity of voltage-gated sodium channels.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including the modulation of synaptic plasticity and neuronal excitability. It has also been shown to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for a variety of diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide in lab experiments is its ability to modulate the activity of ion channels and receptors in a highly specific manner. This allows researchers to study the effects of these modulations on neuronal activity and neurotransmitter release. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are many potential future directions for research on N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide, including studies of its effects on other neurotransmitter systems, its potential therapeutic applications for neurological disorders, and the development of new synthetic methods for producing this compound and related compounds. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to optimize its use as a research tool and potential therapeutic agent.
Scientific Research Applications
N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide has been used in a variety of scientific research applications, including studies of its effects on neurotransmitter release, neuronal excitability, and synaptic plasticity. It has also been studied for its potential use as a therapeutic agent for neurological disorders such as epilepsy and Parkinson's disease.
properties
IUPAC Name |
N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-15-7-9-17(10-8-15)24(27)25-21-19-5-3-4-6-20(19)29-23(21)22(26)16-11-13-18(28-2)14-12-16/h3-14H,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMRYMUFQBZQQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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